Product packaging for Fmoc-D-Orn(Fmoc)-OH(Cat. No.:)

Fmoc-D-Orn(Fmoc)-OH

Cat. No.: B8057076
M. Wt: 576.6 g/mol
InChI Key: HFKOCIWEYMAENQ-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Orn(Fmoc)-OH is a di-protected derivative of the non-proteinogenic amino acid D-ornithine, designed for use in Fmoc solid-phase peptide synthesis (SPPS) . The compound features two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups: one on the alpha-amino group and the other on the side-chain delta-amino group of the ornithine residue. This symmetrical protection strategy is particularly useful for simplifying the introduction of ornithine into peptide chains, as both amino groups are concurrently protected and can be deprotected under the same mild basic conditions (typically with piperidine). The molecular formula of the compound is C 35 H 32 N 2 O 6 . In peptide research, orthogonally protected amino acids like this compound are fundamental building blocks. They allow researchers to precisely control the sequence and structure of synthetic peptides. The presence of the D-enantiomer (D-Orn) provides enhanced stability against enzymatic degradation compared to its L-form counterpart, which is a critical property for developing peptides with improved bioavailability and metabolic stability for research applications. After the simultaneous deprotection of both Fmoc groups, the free side-chain amino group of the incorporated ornithine can serve as a versatile handle for further chemical modifications, enabling the creation of complex peptide architectures and conjugates. Application Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H32N2O6 B8057076 Fmoc-D-Orn(Fmoc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOCIWEYMAENQ-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Orn(Fmoc)-OH

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, involves the stepwise assembly of a peptide chain on an insoluble solid support or resin. bachem.comcsic.es The C-terminus of the first amino acid is typically attached to the resin, and subsequent amino acids are added sequentially to the growing peptide chain. bachem.com this compound is specifically designed for use in SPPS, enabling the incorporation of a D-ornithine residue with a protected side chain.

Fmoc/tBu Orthogonal Protecting Group Strategy for D-Ornithine Derivatives

The Fmoc/tBu strategy is the most widely used protection scheme in SPPS, largely replacing the earlier Boc/Bzl strategy due to its milder deprotection conditions. bachem.comiris-biotech.de In this strategy, the α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. chempep.comaltabioscience.comscielo.org.mx Side-chain functional groups, such as the δ-amino group of ornithine, are protected with acid-labile groups, commonly tert-butyl (tBu) based derivatives. altabioscience.combiosynth.com

This compound utilizes Fmoc protection for both the α-amino and the δ-amino groups. This represents a variation where the side-chain protection is also Fmoc-based, providing orthogonality to other potential protecting groups that might be used elsewhere in the peptide sequence or on the resin linker. The α-Fmoc group is removed in each synthesis cycle using a mild base, typically 20% piperidine (B6355638) in DMF, to allow coupling of the next amino acid. chempep.comaltabioscience.comscielo.org.mx The side-chain Fmoc group on the ornithine residue remains intact during these standard Fmoc deprotection steps and can be selectively removed later if required for side-chain modification or cyclization.

Optimization of Coupling Efficiencies in SPPS with Fmoc-D-Ornithine Building Blocks

Efficient coupling of each amino acid to the growing peptide chain is critical for achieving high yields and purity in SPPS. acs.org Incomplete coupling leads to the formation of deletion sequences, which can be difficult to remove during purification. iris-biotech.de The coupling reaction typically involves activating the carboxyl group of the incoming Fmoc-amino acid and reacting it with the free amino group on the resin-bound peptide. scielo.org.mx

For this compound, as with other amino acid building blocks, coupling efficiency can be influenced by factors such as the choice of coupling reagent, solvent, reaction time, and temperature. Common coupling reagents used in Fmoc SPPS include carbodiimides (e.g., DIC) in combination with additives like HOBt or Oxyma Pure, or aminium/uronium salts (e.g., HATU, HBTU). chempep.comrsc.orgchempep.com Using potent coupling reagents or active esters, such as pentafluorophenyl (OPfp) esters, can enhance coupling efficiency. chempep.comchemimpex.com Elevated temperatures and optimized stirring can also improve reaction rates and completeness, particularly for difficult couplings. chemrxiv.org

Resin Selection and Loading Capacity Considerations for this compound SPPS

The choice of solid support or resin is a significant factor in SPPS success. biotage.com Resins provide the insoluble matrix for the synthesis and are functionalized with linkers that determine the C-terminal functionality of the final peptide and the cleavage conditions. bachem.comsigmaaldrich.com Polystyrene-based resins are common, and their swelling properties in various solvents influence reaction kinetics. csic.esiris-biotech.de PEG-polystyrene graft supports are also used and offer good swelling in a range of solvents. csic.esgoogle.com

For this compound, the selection of resin depends on the desired C-terminal functionality (e.g., peptide acid, peptide amide) and the planned cleavage strategy. Resins like Wang or Rink Amide are frequently used in Fmoc SPPS. scielo.org.mxbiotage.comsigmaaldrich.com The loading capacity of the resin, expressed in millimoles per gram, also impacts the synthesis. biotage.comiris-biotech.de While high-loading resins allow for the synthesis of larger quantities of peptide, low-loading resins can be beneficial for the synthesis of long or difficult sequences by reducing local peptide concentration and minimizing aggregation. biotage.comiris-biotech.de When incorporating a residue like ornithine, which has a reactive side chain, careful consideration of the linker stability and compatibility with the protecting group strategy is necessary. google.comuniversiteitleiden.nl

Addressing Synthetic Challenges and Side Reactions in Fmoc-D-Ornithine SPPS

While Fmoc SPPS is robust, certain challenges and side reactions can occur, particularly when incorporating non-canonical amino acids like D-ornithine. One potential issue with ornithine residues is the possibility of lactamization, an intramolecular cyclization reaction involving the side-chain amino group and the backbone carbonyl. This can lead to truncated or modified peptides. peptide.com

Other general side reactions in Fmoc SPPS include diketopiperazine formation, especially at the dipeptide stage with certain N-terminal residues, and aspartimide formation in peptides containing aspartic acid. peptide.comiris-biotech.de Incomplete Fmoc deprotection or coupling can also lead to impurities. iris-biotech.deiris-biotech.de The purity of the Fmoc-amino acid building blocks themselves is also critical, as impurities like free amino acids or acetic acid can cause chain termination or other unwanted reactions. nih.gov Strategies to mitigate these issues include optimizing reaction times, reagent concentrations, and using appropriate scavenging agents during cleavage. chemrxiv.orgiris-biotech.de For ornithine specifically, the use of suitable orthogonal protecting groups on the delta amine, such as the Fmoc group in this compound, is essential to prevent unwanted side reactions during chain elongation.

Convergent Synthesis Approaches Utilizing this compound

While stepwise SPPS is effective for small to medium-sized peptides, the synthesis of longer or more complex peptides can benefit from convergent synthesis approaches. These methods involve the synthesis of smaller peptide fragments, which are then coupled together to form the final peptide.

Fragment Condensation Strategies in Solution and Solid-Phase Peptide Synthesis

Fragment condensation can be performed in either solution phase or on a solid support. wikipedia.orggoogle.com In this approach, protected peptide fragments are synthesized separately and then coupled via a peptide bond. This compound can be utilized in the synthesis of these individual fragments. The orthogonal Fmoc protecting groups allow for selective deprotection and activation of the fragment termini for coupling.

Convergent synthesis offers advantages for the preparation of long peptides, peptides containing difficult sequences prone to aggregation, or peptides with post-translational modifications. csic.eswikipedia.org By synthesizing and purifying smaller fragments, the issues associated with accumulating errors over many coupling cycles in stepwise synthesis can be reduced. wikipedia.org Fragment condensation strategies require careful planning of the cleavage and protection schemes to ensure that the protecting groups on the fragments are compatible with the coupling chemistry and can be selectively removed at the appropriate stages. acs.org The use of linkers that allow for the cleavage of protected peptide fragments from the resin is particularly relevant for solid-phase fragment condensation. acs.orgsigmaaldrich.com

Selective Deprotection and Ligation of Protected Peptide Fragments

Selective deprotection and subsequent ligation of protected peptide fragments are crucial strategies for synthesizing larger or complex peptides and proteins that are challenging to assemble by standard linear SPPS. While the provided information doesn't directly detail the use of this compound in fragment ligation, the concept relies on having orthogonally protected functional groups that can be selectively unmasked to allow for coupling between peptide segments. The Fmoc group on the alpha-amine is labile to mild base (like piperidine), while side-chain protecting groups, depending on their nature, are removed under different conditions, often strong acid (like TFA) or specific reagents (like hydrazine (B178648) or palladium catalysts) peptide.comiris-biotech.de.

Native chemical ligation, for instance, is a powerful method for synthesizing proteins by joining unprotected peptide segments. nih.gov However, it requires C-terminal peptide thioesters, which are incompatible with the repetitive piperidine deprotection steps of Fmoc chemistry. nih.gov Strategies to integrate ligation with Fmoc chemistry involve using specific side-chain or backbone anchoring strategies and compatible protection for residues like N-terminal cysteine. nih.gov While this compound has both amino groups protected with Fmoc, which are both base-labile, this specific protection scheme might be less suitable for strategies requiring selective deprotection of the side chain during peptide elongation for ligation purposes, unless the alpha-Fmoc is removed and the peptide is N-terminally protected with a different group like Boc before side-chain deprotection. peptide.compeptide.com

Orthogonal Protecting Group Chemistry for Multi-functional D-Ornithine Derivatives

Orthogonal protecting group chemistry is fundamental to the synthesis of multi-functional peptides, allowing for the selective manipulation of specific functional groups without affecting others. peptide.comiris-biotech.deub.edu This is particularly important for amino acids like ornithine, which has two amino groups. An orthogonal protection scheme means that two or more protecting groups can be selectively removed in any order using different chemical conditions. iris-biotech.deub.edu

Application of Orthogonal Protecting Groups (e.g., Boc, Dde, ivDde) on D-Ornithine Side Chains

For Fmoc-based SPPS, the alpha-amino group is protected with Fmoc. To enable selective modification of the ornithine side chain, its delta-amino group is typically protected with a group orthogonal to Fmoc and other side-chain protecting groups used in the peptide sequence. Common orthogonal protecting groups for the side chains of diamino acids like ornithine and lysine (B10760008) include Boc, Dde, ivDde, Aloc, Z, and 2-Cl-Z. peptide.compeptide.com

Fmoc-D-Orn(Boc)-OH is a commercially available building block where the alpha-amino is Fmoc-protected and the delta-amino is Boc-protected. sigmaaldrich.combapeks.compeptide.com This combination is orthogonal in the sense that the Fmoc group is removed by mild base (piperidine), while the Boc group is acid-labile (removed by TFA). peptide.comiris-biotech.de

Other orthogonal protecting groups applied to the side chain of ornithine derivatives in Fmoc chemistry include Dde (1-(4,4-dimethyl-2,6-cyclohexadien-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-cyclohexadien-1-ylidene)-3-methylbutyl). peptide.comsigmaaldrich.comsigmaaldrich.com These groups are stable to piperidine (used for Fmoc removal) and TFA (used for tBu-based side chain deprotection and cleavage from many resins) but are cleaved by dilute hydrazine in DMF. sigmaaldrich.comsigmaaldrich.com The ivDde group is a more sterically hindered version of Dde and often overcomes issues of Dde migration and premature loss. peptide.compeptide.com Fmoc-Orn(Dde)-OH and Fmoc-Orn(ivDde)-OH are examples of such orthogonally protected ornithine derivatives used in Fmoc SPPS. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Orthogonal Protecting Groups for Ornithine Side Chains in Fmoc SPPS

Protecting GroupLabilityTypical Removal Reagent
BocAcid-labileTFA
DdeHydrazine-labile, stable to piperidineDilute hydrazine in DMF
ivDdeHydrazine-labile, stable to piperidineDilute hydrazine in DMF
AlocPalladium-catalyzed removalPalladium catalyst + hydrogen donor
Z (Cbz)HydrogenolysisHydrogenolysis
2-Cl-ZHydrogenolysisHydrogenolysis

Sequential Deprotection Strategies for Targeted Functionalization

Sequential deprotection strategies are employed to selectively unmask functional groups at different stages of peptide synthesis, allowing for targeted modifications such as cyclization, labeling, or conjugation. peptide.comsigmaaldrich.comiris-biotech.de Using orthogonal protecting groups on multi-functional amino acids like ornithine is key to these strategies.

For example, in a peptide synthesized using Fmoc chemistry with a Fmoc-Orn(Dde)-OH or Fmoc-Orn(ivDde)-OH building block, the Fmoc groups on the alpha-amines are removed iteratively during chain elongation using piperidine. peptide.comsigmaaldrich.com Once the peptide chain is assembled, the Dde or ivDde group on the ornithine side chain can be selectively removed using hydrazine without affecting the peptide backbone Fmoc group (if present on the N-terminus) or other tBu-based side-chain protection. peptide.comsigmaaldrich.comsigmaaldrich.com This liberated delta-amino group is then available for site-specific modification, such as coupling to a fluorescent dye or a cyclizing agent. sigmaaldrich.comresearchgate.net After the side-chain modification, the remaining protecting groups (like the N-terminal Fmoc or tBu-based side-chain protection and resin linkage) are removed in a final cleavage step, typically with TFA. peptide.comiris-biotech.dethermofisher.comsigmaaldrich.com

A potential issue with using hydrazine to remove Dde/ivDde is that hydrazine can also remove Fmoc groups. peptide.compeptide.comsigmaaldrich.com To avoid this, the N-terminus of the peptide should be protected with a Boc group before the Dde/ivDde removal step. peptide.compeptide.comsigmaaldrich.com This can be achieved by incorporating the final N-terminal residue as a Boc-protected amino acid or by removing the N-terminal Fmoc and then introducing a Boc group. peptide.compeptide.comsigmaaldrich.com

Methodologies for Site-Specific Side-Chain Alkylation of Fmoc-D-Ornithine

Site-specific side-chain alkylation of amino acids, including ornithine, is a method to introduce structural diversity and modify peptide properties. cnr.itgoogle.comuq.edu.au For Fmoc-D-Ornithine derivatives, this typically involves selectively deprotecting the delta-amino group and then performing an alkylation reaction.

Methodologies for site-specific N-alkylation on solid phase have been developed. One approach involves the chemoselective deprotonation of a reactive nitrogen, followed by reaction with an alkylating agent. google.com This method is compatible with conventional Fmoc SPPS. google.com

Another strategy for side-chain alkylation of Fmoc-amino acids, including those related to ornithine, involves using molecular sieves as a base to promote the N-alkylation reaction in the presence of an alkyl halide. cnr.it This methodology has been validated for the side-chain N-alkylation of o-Ns-protected Fmoc-amino acids, which can then be incorporated into peptide sequences to generate site-specifically alkylated peptides. cnr.it

While this compound has both amino groups Fmoc-protected, site-specific side-chain alkylation would require selective removal of the delta-Fmoc group in the presence of the alpha-Fmoc group, which is generally not feasible due to their similar lability to base. Therefore, for site-specific side-chain alkylation of ornithine during Fmoc SPPS, an orthogonally protected derivative like Fmoc-D-Orn(Aloc)-OH or Fmoc-D-Orn(orthogonal side chain PG)-OH would be more appropriate, allowing for selective deprotection of the side chain amino group before alkylation. peptide.compeptide.com After selective deprotection of the side-chain protecting group (e.g., Aloc removed by palladium catalysis), the free delta-amino group can be alkylated.

Table 2: Selected Ornithine Derivatives and Protecting Groups for Side-Chain Modification

DerivativeSide-Chain Protecting GroupAlpha-Amino Protecting GroupUse in SPPS
Fmoc-D-Orn(Boc)-OHBocFmocFmoc SPPS
Fmoc-D-Orn(Dde)-OHDdeFmocFmoc SPPS
Fmoc-D-Orn(ivDde)-OHivDdeFmocFmoc SPPS
Fmoc-D-Orn(Aloc)-OHAlocFmocFmoc SPPS

Applications in Advanced Peptide Architectures

Branched Peptide Synthesis

Branched peptides are non-linear peptide structures that contain one or more peptide chains extending from a central core or from a residue within the main chain. Fmoc-D-Orn(Fmoc)-OH is particularly useful in creating defined branching points due to its orthogonally protected delta-amino group.

Methodologies for Incorporating Defined Branching Points in Peptide Chains

Methodologies for incorporating defined branching points using this compound in peptide chains primarily rely on solid-phase peptide synthesis. The peptide chain is assembled on a solid support using standard Fmoc chemistry. This compound is coupled at the desired branching position. After the synthesis of the main peptide sequence is completed, or at an intermediate stage, the Fmoc group on the delta-amino group of the incorporated D-ornithine residue is selectively removed using a mild base, such as piperidine (B6355638). nih.gov This liberated amino group is then available for coupling with the first amino acid of the second peptide chain, which is synthesized stepwise using standard coupling procedures. This approach allows for precise control over the location and composition of the branches. The synthesis of bicyclic peptide libraries has utilized a similar strategy involving orthogonally protected amino groups on residues like lysine (B10760008), ornithine, or diaminopropionic acid (Dap) to create branching points that are subsequently cyclized onto a small-molecule scaffold. nih.gov

Cyclic Peptide Synthesis

Cyclic peptides are peptides where the N- and C-termini, or a terminus and a side chain, or two side chains are linked to form a ring structure. The incorporation of D-amino acids, such as D-ornithine, and the choice of cyclization strategy significantly influence the conformation and stability of cyclic peptides.

Influence of D-Ornithine on Conformational Control and Stereochemical Requirements in Cyclic Peptides

The inclusion of D-amino acids, including D-ornithine, in cyclic peptides is a common strategy to influence conformational control and enhance stability. lifetein.comgoogle.comgoogle.comrsc.orguit.no D-amino acids are the mirror images of the more common L-amino acids and have different spatial configurations. lifetein.com Their presence can induce turns or changes in the peptide backbone conformation, which can preorganize the linear peptide chain into a more favorable conformation for cyclization, thereby improving cyclization yields. google.comgoogle.comnih.gov This increased rigidity due to conformational constraint can also enhance the binding affinity and specificity of the peptide to its target and make the peptide less susceptible to enzymatic degradation. lifetein.com Studies on cyclic D/L peptides have shown that the alternating chirality can lead to unique supramolecular assemblies, and the backbone stereochemistry has a great influence on properties like membrane permeability. rsc.orguit.no

Cyclization Strategies and Their Impact on Peptide Conformation and Stability

Various strategies are employed for the cyclization of peptides, which significantly impact their conformation and stability. Common methods include head-to-tail cyclization (formation of an amide bond between the N- and C-termini), sidechain-to-sidechain cyclization, and head-to-sidechain or sidechain-to-tail cyclization. nih.govmdpi.com Cyclization can be performed in solution or on a solid support. google.comnih.gov On-resin cyclization, often achieved by attaching the peptide to the resin via a side chain of a trifunctional amino acid or the N-alpha atom of the C-terminus, can help reduce intermolecular reactions. google.comnih.gov

The choice of coupling reagent and the presence of turn-inducing elements like D-amino acids (such as D-ornithine) or proline can improve cyclization yields and reduce side product formation by preorganizing the peptide backbone. google.comnih.gov Macrocyclization generally reduces the conformational freedom of the peptide, forcing it into a more rigid structure. mdpi.com This increased rigidity translates to enhanced conformational stability, improved resistance to proteolytic hydrolysis and degradation, and can lead to better membrane permeability. lifetein.comrsc.orgthermofisher.com The formation of intramolecular hydrogen bonds within the cyclic structure also contributes to a more constrained and stable conformation. nih.gov

Peptide Dendrimer Construction

Peptide dendrimers are a class of synthetic macromolecules characterized by a highly branched, tree-like structure emanating from a central core. These structures offer precise control over molecular size, shape, and the number and type of surface functional groups, making them attractive for various applications, including drug and gene delivery, catalysis, and bioimaging. rjpdft.commdpi.com The synthesis of peptide dendrimers relies heavily on repetitive coupling and deprotection steps, often utilizing methodologies adapted from solid-phase peptide synthesis. chimia.chnih.govmdpi.com

Divergent and Convergent Synthesis Strategies for Peptide Dendrimers

Two primary strategies exist for the synthesis of dendrimers: divergent and convergent approaches. nih.govmdpi.comwikipedia.org

In the divergent approach , synthesis begins at the core molecule and proceeds outwards towards the periphery. nih.govmdpi.comwikipedia.org Each reaction cycle adds a new generation of branching units, leading to an exponential increase in the number of terminal functional groups. nih.govmdpi.com This method can be effective for producing large quantities of dendrimers, but challenges can arise with incomplete reactions at the periphery, potentially leading to structural defects and purification difficulties, particularly in higher generations. mdpi.comijmpronline.comscispace.com

The convergent approach starts from the periphery, synthesizing the branched arms (dendrons) first. nih.govmdpi.comwikipedia.org These dendrons are then coupled to a multifunctional core molecule in the final step. nih.govmdpi.com This strategy generally offers better control over the purity and structural homogeneity of the final dendrimer, as the dendrons can be purified before attachment to the core. mdpi.com The final generation number is typically predetermined in this approach. nih.gov

Both divergent and convergent methods can be applied to the solid-phase synthesis of peptide dendrimers. chimia.chnih.gov

Role of this compound in Facilitating Dendritic Branching and Architecture

This compound is a crucial building block for introducing branching points in peptide dendrimer synthesis. Its structure contains two protected amino groups: the alpha-amino group involved in the peptide backbone elongation and the delta-amino group on the ornithine side chain, which serves as a branching point. The presence of two Fmoc groups allows for orthogonal deprotection strategies if desired, although typically both are removed simultaneously to allow for coupling of the next set of amino acids or branching units.

While lysine is also commonly used as a branching amino acid (e.g., Fmoc-Lys(Fmoc)-OH), D-ornithine offers a slightly shorter side chain with the branching point at the delta carbon, which can influence the spacing and presentation of functional groups on the dendrimer surface. Studies have explored the use of ornithine-derived dendrimers for applications like gene delivery, highlighting their potential in forming polyplexes with nucleic acids. unina.it The incorporation of ornithine residues in branched peptide structures has been demonstrated in the synthesis of potential antimicrobial agents and peptide nucleic acid conjugates. mdpi.comnih.govacs.org

Control Over Dendrimer Generation and Molecular Weight through D-Ornithine Incorporations

The stepwise nature of dendrimer synthesis utilizing building blocks like this compound allows for precise control over the dendrimer generation and, consequently, its molecular weight. wikipedia.orgscispace.com Each successive generation involves the addition of a defined number of branching units, leading to a predictable increase in molecular mass. wikipedia.org

In a divergent synthesis starting with a core, the number of terminal groups and the molecular weight increase exponentially with each generation. For example, if a core has f functional groups and each branching unit (like D-ornithine) introduces b new functional groups, the number of terminal groups at generation G is proportional to f * bG. The molecular weight of the dendrimer at each generation can be calculated based on the molecular weights of the core, the branching units, and any surface modifications.

The use of a well-defined building block like this compound ensures that each branching event adds a consistent structural element, contributing to the monodispersity of the resulting dendrimer, a key advantage over traditional polymers. nih.govscispace.com The number of D-ornithine incorporation cycles directly dictates the dendrimer's generation number.

However, achieving perfect dendrimer generations, especially at higher generations in divergent synthesis, can be challenging due to the potential for incomplete reactions, leading to a mixture of "imperfect" dendrimers with varying molecular weights and branching densities. mdpi.comijmpronline.comscispace.com Careful optimization of reaction conditions and purification strategies are essential to minimize these imperfections and maintain control over the final molecular weight and structural homogeneity.

Peptidomimetic and Foldamer Research

This compound and the resulting D-ornithine residue are valuable in the design and synthesis of peptidomimetics and foldamers. Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties like enhanced stability or bioavailability. Foldamers are synthetic molecules that adopt well-defined three-dimensional structures, similar to proteins.

Incorporation of D-Amino Acids for Enhanced Proteolytic Resistance and In Vivo Stability

A significant limitation of therapeutic peptides is their susceptibility to degradation by proteases in biological systems, which limits their in vivo half-life and bioavailability. cdnsciencepub.comfrontiersin.org The incorporation of D-amino acids, such as D-ornithine, is a common strategy to enhance the proteolytic resistance of peptides and peptidomimetics. cdnsciencepub.comfrontiersin.orgmdpi.com

Proteases typically recognize and cleave peptide bonds between L-amino acids. Substituting one or more L-amino acids with their D-enantiomers can disrupt the recognition site for these enzymes, making the peptide less susceptible to enzymatic hydrolysis. cdnsciencepub.commdpi.com This increased stability can lead to a longer circulating half-life and improved in vivo efficacy. cdnsciencepub.commdpi.com Studies have shown that incorporating D-amino acids can significantly enhance the stability of peptides towards proteases like trypsin and plasma proteases. frontiersin.orgnih.gov

Beyond proteolytic resistance, the incorporation of D-amino acids can also influence other pharmacokinetic properties and potentially reduce immunogenicity. mdpi.com

Impact of D-Ornithine on Peptide Secondary Structures and Folding Patterns

The chirality of amino acids plays a critical role in determining the secondary and tertiary structures of peptides and proteins. While L-amino acids are the natural building blocks of proteins and primarily form alpha-helices and beta-sheets, the inclusion of D-amino acids can significantly alter these folding patterns. pnas.orgnih.gov

The incorporation of D-ornithine, with its D-configuration and a flexible side chain containing an amine, can influence the conformational space available to the peptide chain. D-amino acids can induce turns or kinks in the peptide backbone, potentially disrupting regular secondary structures like alpha-helices or promoting the formation of different structures, such as beta-turns or modified helical conformations. mdpi.comnih.govexplorationpub.com

For instance, the presence of D-amino acids has been shown to destabilize helical structures in some peptides. mdpi.com In the context of foldamers, the strategic placement of D-ornithine residues can be used to design molecules that fold into specific, non-natural three-dimensional structures with potential functional properties. The delta-amino group of ornithine provides an additional handle for further functionalization or cyclization, which can also impact the folding and stability of the resulting peptidomimetic or foldamer.

Research into the impact of D-ornithine and other D-amino acids on peptide structure and folding is ongoing, with studies utilizing techniques like NMR spectroscopy to elucidate the conformational preferences of peptides containing these non-proteinogenic residues. pnas.org The ability to control peptide folding through the incorporation of D-amino acids is a powerful tool in the design of novel biomaterials and therapeutic agents. nih.gov

Role in Biomaterial Science and Self Assembly

Fmoc-Amino Acid and Peptide Self-Assembly Mechanisms

The self-assembly of Fmoc-conjugated amino acids and peptides is a hierarchical process governed by a delicate balance of various non-covalent interactions. These interactions lead to the formation of well-defined supramolecular nanostructures, such as fibers, tapes, and tubes, which can subsequently entangle to form macroscopic hydrogels.

A primary driving force for the self-assembly of Fmoc-modified compounds, including Fmoc-D-Ornithine conjugates, is the strong π-π stacking interaction between the aromatic fluorenyl moieties. nih.govscispace.commdpi.combeilstein-journals.orgmanchester.ac.uknih.govrsc.org These planar aromatic groups tend to stack in a face-to-face or edge-to-face manner, providing directional forces that guide molecular aggregation. scispace.com Simultaneously, the hydrophobic nature of the Fmoc groups and the amino acid side chains (even the relatively short side chain of ornithine, especially when protected) promotes hydrophobic interactions, leading to the sequestration of these nonpolar regions away from the aqueous solvent. nih.govscispace.commdpi.combeilstein-journals.orgnih.gov

In addition to these dominant forces, hydrogen bonding between the peptide backbone amide groups and the carboxylic acid termini plays a crucial role in stabilizing the assembled structures. scispace.commdpi.combeilstein-journals.orgmanchester.ac.ukrsc.orgresearchgate.net Electrostatic interactions may also contribute, particularly if the molecule or co-assembling components are charged depending on the environmental pH. nih.govscispace.combeilstein-journals.orgrsc.org The cooperative interplay of these interactions dictates the specific self-assembly pathway and the resulting nanostructure morphology.

The stereochemistry of the amino acid residues, specifically the presence of the D-configuration in Fmoc-D-Orn(Fmoc)-OH, can significantly influence the self-assembly process and the resulting supramolecular architecture. While most naturally occurring peptides consist of L-amino acids, the inclusion of D-amino acids can lead to altered peptide conformation, enhanced enzymatic stability, and distinct self-assembly behaviors. mdpi.comnih.govrsc.orgnih.gov

Hydrogel Formation and Properties

A significant outcome of the self-assembly of Fmoc-modified amino acids and peptides is the formation of self-supporting hydrogels. These materials consist of a three-dimensional network of entangled nanofibers or other nanostructures that trap large volumes of water. researchgate.netnih.govmdpi.com

The design of hydrogelators based on Fmoc-D-Ornithine involves the strategic placement of the Fmoc groups and consideration of the amino acid's properties. In this compound, both the alpha and delta amines are protected with Fmoc groups, contributing significantly to the molecule's hydrophobicity and capacity for π-π stacking. This dual functionalization is a common strategy in designing potent low-molecular-weight gelators. Related doubly Fmoc-protected amino acids like Fmoc-Lys(Fmoc) have been shown to form fibrillar gels. nih.govnih.govrsc.org

Synthesis of such compounds typically involves standard Fmoc-based solid-phase peptide synthesis techniques or solution-phase strategies, utilizing protected ornithine precursors. Fmoc-D-Orn(Boc)-OH, for example, is a commercially available building block used in Fmoc SPPS for introducing D-ornithine residues. advancedchemtech.commdpi.comliverpool.ac.uk While the specific synthesis of this compound might involve variations, it would generally follow established protocols for Fmoc protection and amino acid coupling.

Hydrogel formation from Fmoc-modified compounds can be triggered by various stimuli, including pH change, solvent switching, or enzymatic activity. rsc.orgresearchgate.netnih.govchemrxiv.org For example, a change in pH can alter the charge state of the carboxylic acid group, influencing intermolecular interactions and triggering assembly. researchgate.netnih.gov Solvent switching involves dissolving the compound in an organic solvent where it is soluble and then diluting with water, promoting self-assembly as the solvent polarity changes. researchgate.netnih.govchemrxiv.org

Fmoc-based hydrogels, including those potentially formed by this compound, exhibit tunable properties that can be modulated by various factors. The mechanical properties, such as stiffness and viscoelasticity, can be influenced by the concentration of the gelator, the pH of the environment, temperature, and the presence of co-solutes or ions. nih.govnih.govmdpi.comacs.orgnih.gov

For instance, the mechanical strength of Fmoc-peptide hydrogels can be significantly affected by the preparation method and the final pH. nih.govnih.gov The kinetics of gelation and the resulting morphology can also be tuned by controlling the self-assembly conditions. nih.govrsc.org This tunability is crucial for designing biomaterials with properties tailored for specific applications, such as matching the mechanical stiffness of native tissues for regenerative medicine. acs.org

Application as Molecular Scaffolds in Material Science

Self-assembled Fmoc-amino acid and peptide hydrogels are increasingly explored for their applications as molecular scaffolds in material science, particularly in the biomedical field. mdpi.comnih.govbiorxiv.orgcenmed.com The inherent biocompatibility and biodegradability of amino acid-based materials, combined with the ability to form well-defined nanostructures, make them ideal for creating environments that mimic the extracellular matrix. mdpi.comcenmed.com

These hydrogels can serve as platforms for 3D cell culture, providing a supportive and interactive environment for cell growth, proliferation, and differentiation. nih.govrsc.orgbiorxiv.orgcenmed.com The tunable properties of the hydrogel network, including porosity and stiffness, can be optimized to suit different cell types and tissue engineering applications. acs.org

Furthermore, these self-assembled scaffolds can be utilized for controlled drug delivery. nih.govnih.govrsc.orgcenmed.com Therapeutic molecules can be encapsulated within the hydrogel network and released over time as the scaffold degrades or in response to specific stimuli. nih.gov The ability to functionalize the peptide sequence or co-assemble with other molecules allows for the incorporation of bioactive signals to promote desired cellular responses or target specific sites. cenmed.com

While specific applications of this compound as a molecular scaffold are not detailed in the provided search results, its structural similarity to other widely studied Fmoc-peptide hydrogelators suggests its potential in these areas. The presence of two Fmoc groups could influence the scaffold's mechanical properties and the density of the self-assembled network, potentially offering unique advantages for specific material science applications.

Design and Utility of Defined Molecular Scaffolds Derived from D-Ornithine

D-amino acids, including D-ornithine, are found in numerous nonribosomal peptide scaffolds, contributing to the structural diversity and bioactivity of these natural products nih.govresearchgate.net. The use of non-proteinogenic amino acids like ornithine as building blocks allows for the creation of peptide scaffolds with tailored properties that differ from those composed solely of the 20 standard proteinogenic amino acids nih.gov.

Research has explored the use of ornithine in peptide scaffolds for various applications. For instance, poly-L-ornithine (PLO), a polymer of the L-enantiomer of ornithine, has been used to coat plant-derived scaffolds to support neural tissue repair and promote motor recovery in models of spinal cord injury biorxiv.org. PLO is known to enhance neural cell attachment and migration, promoting filopodia formation in neural progenitors biorxiv.org. While this example uses L-ornithine, it highlights the utility of ornithine-based structures as scaffolds in biomaterial applications.

The Fmoc protecting group, attached to amino acids or peptides, plays a significant role in the design of self-assembling scaffolds. The planar and hydrophobic nature of the Fmoc group facilitates π-π stacking interactions, which are a primary driving force for the self-assembly of Fmoc-modified molecules into ordered nanostructures like fibers rsc.orgrsc.orgacs.orgmdpi.commdpi.comnih.gov. This self-assembly process can lead to the formation of defined molecular scaffolds.

Integration into Functional Supramolecular Architectures

Fmoc-protected amino acids and peptides are widely recognized as building blocks for the creation of functional supramolecular architectures, particularly hydrogels rsc.orgmdpi.commdpi.comnih.govunibo.it. These low-molecular-weight gelators self-assemble through non-covalent interactions, including π-π stacking between Fmoc groups, hydrogen bonding, hydrophobic interactions, and electrostatic interactions rsc.orgmdpi.commdpi.comnih.govfrontiersin.org.

The self-assembly process of Fmoc-modified molecules can be influenced by various factors, such as concentration, temperature, pH, and solvent composition nih.govunibo.itfrontiersin.orgresearchgate.net. By controlling these parameters, researchers can tune the self-assembly pathway and the resulting supramolecular structure. For example, Fmoc-conjugated dipeptides have been shown to form self-supported hydrogels, with the efficiency of gelation being dependent on the amino acid sequence and the presence of ionizable groups rsc.org. The resulting hydrogels exhibit fibrillary structures that can encapsulate large amounts of water mdpi.comnih.govunibo.itfrontiersin.org.

These supramolecular architectures derived from Fmoc-amino acids and peptides have potential applications in various fields, including drug delivery and tissue engineering rsc.orgacs.orgsmolecule.com. The ability to form self-healing and reversible networks through physical interactions makes these materials particularly interesting for biomedical applications mdpi.com. Studies on related Fmoc-dipeptides have demonstrated their biocompatibility with cell lines, suggesting their potential for in vivo use rsc.org.

Contributions to Molecular and Medicinal Chemistry Research

Peptide-Based Drug Design and Development

The precise control afforded by Fmoc-D-Orn(Fmoc)-OH in peptide synthesis is instrumental in the rational design of peptide-based drugs with improved therapeutic profiles. nsf.govnih.gov

The incorporation of D-amino acids, such as D-ornithine, is a well-established strategy to enhance the efficacy and specificity of therapeutic peptides. nih.gov Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. nih.gov By introducing D-ornithine, synthesized using building blocks like this compound, researchers can create peptides that are more resistant to enzymatic cleavage. acs.org This increased stability leads to a longer plasma half-life and sustained biological activity.

Furthermore, the stereochemistry of D-ornithine can influence the three-dimensional structure of the peptide, potentially leading to a more constrained conformation. This can result in higher binding affinity and specificity for the target receptor or enzyme, thereby enhancing the therapeutic effect and reducing off-target interactions.

This compound is a crucial reagent in the synthesis of peptide-based enzyme inhibitors, particularly those targeting enzymes involved in cell proliferation and disease progression. A key example is the inhibition of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis that is often upregulated in cancer cells. nih.gov

Derivatives of D-ornithine have been shown to be potent inhibitors of ODC. For instance, Nα-acetyl-D-ornithine has demonstrated inhibitory activity against Nα-acetyl-L-ornithine deacetylase (ArgE), another important bacterial enzyme. nih.gov While direct IC50 values for peptides synthesized specifically with this compound are not extensively reported in publicly available literature, the data for related D-ornithine compounds underscore the potential of this building block in designing effective enzyme inhibitors.

Inhibitory Activity of D-Ornithine Derivatives

CompoundTarget EnzymeIC50 ValueReference
Nα-acetyl-D-ornithineNα-acetyl-L-ornithine deacetylase (ArgE)200-410 µM nih.gov
D-Difluoromethylornithine (D-DFMO)Ornithine Decarboxylase (ODC)~7.5 µM nih.gov

This table presents the inhibitory concentrations (IC50) of different D-ornithine derivatives against their respective target enzymes, illustrating the potential for designing potent inhibitors using D-ornithine building blocks.

A major hurdle in the development of peptide therapeutics is their poor oral bioavailability and rapid clearance from circulation. nih.gov The incorporation of D-amino acids like D-ornithine, facilitated by this compound, can significantly improve the pharmacokinetic profile of peptides. nih.gov The resistance to proteolysis, as mentioned earlier, is a primary contributor to this enhancement. By preventing rapid degradation in the gastrointestinal tract and bloodstream, the bioavailability of the peptide is increased, allowing for less frequent dosing and improved patient compliance.

Pharmacokinetic Impact of D-Amino Acid Incorporation

Peptide ModificationObserved EffectReference
Substitution of L-amino acids with D-amino acidsIncreased plasma half-life and resistance to enzymatic degradation. nih.gov
Incorporation of D-amino acidsEnhanced stability and bioavailability. nih.gov

This table summarizes the general effects of incorporating D-amino acids on the pharmacokinetic properties of peptides, a key strategy enabled by building blocks like this compound.

Bioconjugation Strategies

The unique structure of ornithine, with its delta-amino group, provides a valuable site for the attachment of other molecules. This compound, with its orthogonal protecting groups, allows for the selective deprotection of this side chain, enabling precise bioconjugation.

The delta-amino group of the D-ornithine residue, once deprotected, can serve as a handle for the covalent attachment of a wide range of biomolecules, including fluorescent dyes, imaging agents, and drug molecules. nih.govnih.gov This is particularly useful in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents.

Furthermore, the bifunctional nature of ornithine makes it an excellent building block for the synthesis of dendrimers. nih.govmdpi.com Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The ability to control the step-wise growth of dendrimer generations is crucial, and Fmoc-protected amino acids like this compound provide the necessary control for creating these complex structures for applications in drug delivery and gene therapy. nih.govnih.gov

Research in Molecular Biology

In the field of molecular biology, peptides synthesized with specific modifications are invaluable tools for studying biological processes. The incorporation of D-ornithine via this compound allows for the creation of molecular probes with enhanced stability. thermofisher.comnih.gov These probes can be used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways with greater temporal resolution due to their resistance to degradation by cellular proteases. The ability to attach reporter molecules to the D-ornithine side chain further enhances their utility as probes for fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

Synthetic Studies of Biologically Relevant Molecules (e.g., Siderophores)

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. nih.gov Many siderophores are peptide-based and contain non-standard amino acids, including ornithine derivatives. The synthesis of siderophore analogs is a significant area of research for the development of novel antibiotics and for understanding microbial iron acquisition. Fmoc-protected ornithine derivatives are essential building blocks in the solid-phase synthesis of these complex natural products. For example, the synthesis of vicibactin, a cyclic trihydroxamate siderophore, involves the enzymatic tailoring of ornithine.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation of Fmoc-D-Orn(Fmoc)-OH Products

Spectroscopy is indispensable for verifying the successful synthesis and structural integrity of molecules derived from this compound. These techniques provide detailed information about molecular weight and atomic connectivity.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of peptides and dendrimers, thereby confirming that the synthesis has proceeded as expected. nih.gov Different ionization techniques are suited for various types of molecules.

Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for analyzing peptides and other polar molecules, providing precise molecular weight information and allowing for the identification of impurities. scienceopen.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS is highly effective for the characterization of large macromolecules like dendrimers. nih.gov This technique provides a rapid and accurate determination of a dendrimer's molecular weight and can reveal the presence of defects or incomplete synthesis steps. taltech.ee For instance, in the synthesis of lysine-based dendrimers, where Fmoc-protected lysine (B10760008) serves as a branching unit, MALDI-TOF MS is used to unambiguously characterize the structural integrity of intermediates and final products. nih.gov The explicit presence of molecular ion peaks confirms the precise synthesis as designed. nih.gov

A typical workflow involves analyzing the product after each synthesis cycle to ensure the reaction is complete before proceeding to the next step. Any deviation from the expected molecular weight can indicate issues such as incomplete coupling or unintended side reactions. nih.govresearchgate.net

Table 1: Application of Mass Spectrometry Techniques for Products Derived from Fmoc-Amino Acids

Technique Analyte Type Information Obtained Key Advantages
LC-MS Peptides, Small Conjugates Molecular Weight, Purity, Impurity Profiling High resolution and sensitivity; coupled with chromatographic separation. scienceopen.com
ESI-MS Peptides, Dendrons Precise Molecular Weight Soft ionization preserves the integrity of the molecule.
MALDI-TOF MS Dendrimers, Large Peptides Average Molecular Weight, Polydispersity, Structural Defects High mass range, suitable for large and complex macromolecules. nih.govtaltech.ee

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of conjugates derived from this compound. Both one-dimensional (¹H NMR) and two-dimensional techniques are used to confirm the identity and connectivity of atoms within a molecule.

In the synthesis of complex structures like dendrimers or modified peptides, ¹H NMR spectra are used to verify the presence of characteristic peaks corresponding to the Fmoc protecting groups, the amino acid backbone, and any conjugated moieties. nih.gov For example, the aromatic protons of the fluorenyl group in Fmoc typically appear in the δ 7.2-7.8 ppm region of the ¹H NMR spectrum. scienceopen.com The disappearance of specific signals or the appearance of new ones after a reaction step provides direct evidence of a successful chemical transformation. This detailed structural confirmation is crucial for ensuring the reproducibility and reliability of the synthesized materials. nih.gov

Chromatographic Techniques for Purity Assessment and Purification

Chromatography is fundamental to both the analysis and purification of this compound and its derivatives, ensuring that the final products meet the high purity standards required for research applications.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids and the peptides synthesized from them. Analytical reverse-phase HPLC (RP-HPLC) is commonly used to separate the target compound from impurities, with purity levels often specified to be ≥98% or higher. merckmillipore.com

Forced degradation studies are a critical component of method development, designed to demonstrate the stability-indicating nature of an HPLC method. In these studies, a compound is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. nih.gov The HPLC method must then be able to separate the intact parent compound from all resulting degradation products. researchgate.net This ensures that any decrease in the concentration of the active substance over time due to degradation can be accurately measured. While specific degradation pathways for this compound are not extensively documented, the principles of forced degradation would be applied to develop a robust, stability-indicating HPLC method for its analysis.

Table 2: Representative Conditions for HPLC Analysis and Forced Degradation Studies

Parameter HPLC Purity Analysis Forced Degradation Study
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm) C18 or other suitable stationary phase
Mobile Phase Gradient of Acetonitrile and Water with 0.1% TFA nih.gov Isocratic or gradient elution tailored to separate degradants
Flow Rate ~1.0 mL/min nih.gov Typically 0.8 - 1.5 mL/min
Detection UV (e.g., 254 nm, 265 nm) UV/PDA to monitor parent and degradant peaks
Stress Conditions N/A Acid (HCl), Base (NaOH), Oxidative (H₂O₂), Thermal, Photolytic nih.govresearchgate.net
Purpose Quantify purity and identify synthesis-related impurities. merckmillipore.com Identify degradation products and establish stability-indicating method.

Advanced Characterization for Self-Assembled Systems and Biomaterials

When this compound is incorporated into molecules designed for self-assembly, such as hydrogels or nanoparticles, specialized techniques are required to characterize the resulting supramolecular structures.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and micelles in solution. malvernpanalytical.com It is particularly valuable for studying the self-assembly of amphiphilic molecules derived from Fmoc-amino acids, which can form structures like fibrils, nanotubes, and micelles in aqueous environments. aalto.firsc.org

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to calculate the hydrodynamic radius or diameter of the particles. The technique is ideal for determining the size of surfactant micelles, with typical diameters ranging from a few nanometers to several tens of nanometers. malvernpanalytical.comresearchgate.net For biomaterials derived from this compound, DLS could be used to monitor the formation and stability of self-assembled nanostructures, providing critical data on their size distribution and suitability for applications such as drug delivery. nih.gov

Transmission Electron Microscopy (TEM) for Morphological Analysis of Self-Assembled Structures

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the nanoscale morphologies formed by the self-assembly of Fmoc-protected amino acids. This technique provides critical insights into the size, shape, and hierarchical organization of the resulting nanostructures.

In studies of analogous compounds, such as those involving Fmoc-L-Lys(Fmoc)-OH, a molecule structurally similar to this compound, TEM has been pivotal. For instance, research on a dipeptide hydrogelator, Fmoc-Lys(Fmoc)-Asp, revealed the formation of entangled nanofibrillar networks through TEM imaging. researchgate.netnih.gov These images show fibers with diameters on the nanometer scale, which intertwine to create the three-dimensional matrix characteristic of a hydrogel. nih.gov Similarly, investigations into the co-assembly of Fmoc-Lys(Fmoc)-OH with other Fmoc-amino acids have utilized TEM and other microscopy techniques (SEM, POM, AFM) to observe the resulting morphologies. These studies show that Fmoc-Lys(Fmoc)-OH initially forms dendrimer-like structures that subsequently interact and merge to create a dense fibrillar network. nih.gov

For many Fmoc-protected amino acids, self-assembly leads to a variety of morphologies, including fibrils, ribbons, nanotubes, and spherical structures, all of which can be effectively characterized by TEM. chemrxiv.orgresearchgate.net For example, Fmoc-Alanine has been observed to form structures with fibril-like objects extending from spherical cores, while Fmoc-Phenylalanine forms a mix of straight and twisted fibrils. aalto.finih.gov The specific morphology is highly dependent on factors like concentration, temperature, and solvent conditions. chemrxiv.org

Table 1: Morphologies of Self-Assembled Fmoc-Amino Acid Analogs Observed by Microscopy

Compound Observed Morphology Technique(s)
Fmoc-Lys(Fmoc)-Asp Nanofibrillar hydrogels TEM, HRSEM
Fmoc-Lys(Fmoc)-OH Dendrimer-like precursors, dense fibrillar network STEM, POM, AFM
Fmoc-Alanine Fibrils nucleating from spherical cores cryo-TEM
Fmoc-Phenylalanine Straight and twisted fibrils, nanotapes cryo-TEM

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Fmoc-Peptides and Self-Assemblies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of chiral molecules and their assemblies. It measures the differential absorption of left- and right-circularly polarized light, providing information on the secondary structure and the chiral arrangement of chromophores within a supramolecular structure.

For Fmoc-derivatized amino acids, the CD spectrum is typically dominated by signals from the aromatic Fmoc groups. The absorption bands in the 250–320 nm region are associated with the fluorenyl moieties. nih.govnih.gov Changes in these signals upon self-assembly can indicate specific spatial arrangements of the Fmoc groups, such as π-π stacking. nih.gov For example, in the co-assembly of Fmoc-Lys(Fmoc)-OH and Fmoc-Trp-OH, a peak around 304 nm in the CD spectrum demonstrates that the supramolecular assembly is influenced by aromatic stacking. nih.gov A similar phenomenon is observed in other Fmoc-peptide systems, where positive peaks from 260–310 nm are thought to correspond to the helical stacking of fluorenyl groups, a critical step preceding gelation. nih.gov

CD spectroscopy also provides insight into the peptide backbone conformation. Although single amino acid derivatives like this compound lack a peptide backbone, this analysis is crucial for short peptide sequences. Characteristic CD signals, such as a minimum around 218-220 nm, are often ascribed to the presence of β-sheet structures, which are common in the fibrillar networks of many Fmoc-peptide hydrogels. researchgate.net The increase in the dichroism signal over time can be used to monitor the kinetics of the self-assembly process, reflecting an increase in the "nanoscale chirality" of the sample as monomers organize into ordered structures.

Table 2: Representative CD Spectral Features for Fmoc-Compound Self-Assembly

Wavelength Region Associated Feature/Conformation Reference
250-320 nm Signals from fluorenyl moieties nih.govnih.gov
260-310 nm (Positive Peaks) Helical stacking of Fmoc groups nih.gov
~304 nm Aromatic π-π stacking nih.gov

Fluorescence Emission Spectroscopy for Monitoring Self-Assembly Processes

Fluorescence emission spectroscopy is a highly sensitive technique used to monitor self-assembly processes and to determine key parameters such as the critical aggregation concentration (CAC). The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making it a convenient self-reporting probe.

When this compound molecules are in a monomeric, non-assembled state in solution, the Fmoc group exhibits a characteristic emission maximum. Upon aggregation, the close proximity of Fmoc groups leads to π-π stacking, which alters their electronic environment and, consequently, their fluorescence properties. This can manifest as a shift in the emission wavelength (often a red-shift), a change in fluorescence intensity, or the appearance of a new, broad emission band at longer wavelengths characteristic of excimer formation. nih.gov For instance, many Fmoc-peptide derivatives show an emission peak around 328 nm upon aggregation, which is red-shifted from the peak expected for the monomeric form (~313 nm). nih.gov The appearance of a shoulder peak around 370 nm has been correlated with extensive aromatic stacking of fluorenyl groups. nih.gov

By titrating a solution with increasing concentrations of the Fmoc-compound and monitoring the fluorescence signal, the CAC can be determined. The CAC is the concentration at which a sharp change in the fluorescence properties is observed, indicating the onset of micellization or aggregation. aalto.finih.gov This method provides valuable thermodynamic data about the stability of the self-assembled state. External fluorescent probes, such as 8-anilino-1-naphthalene sulfonic acid (ANS), can also be used. ANS exhibits low fluorescence in polar environments but becomes highly fluorescent upon binding to hydrophobic pockets, which are formed during the aggregation of amphiphilic molecules like this compound. nih.gov

Table 3: Fluorescence Spectroscopy Parameters for Monitoring Fmoc-Compound Assembly

Parameter Description Typical Observation
Emission Maximum (Monomer) Wavelength of peak fluorescence for non-aggregated molecules. ~313 nm
Emission Maximum (Aggregate) Wavelength of peak fluorescence for aggregated molecules. Red-shift to ~328 nm
Excimer Formation Appearance of a new, broad emission band due to stacking. Shoulder peak ~370 nm

X-ray Diffraction and In Silico Approaches for Structural and Supramolecular Feature Analysis

While microscopy provides morphological information and spectroscopy reveals conformational details, a combination of X-ray diffraction and computational (in silico) methods is required for a detailed, atomistic understanding of the supramolecular structure.

X-ray Diffraction (XRD) , particularly powder X-ray diffraction (PXRD) and wide-angle X-ray scattering (WAXS), is used to probe the periodic structural features within the self-assembled material. Crystalline or semi-crystalline materials will produce sharp diffraction peaks, while more amorphous or soft materials result in broader peaks. rsc.org For self-assembled Fmoc-amino acids, XRD can confirm their crystalline nature. rsc.org The positions of the diffraction peaks can be used to calculate characteristic repeating distances (d-spacing) within the structure. For example, peaks corresponding to d-spacings of approximately 4.8 Å and 3.4-4.0 Å are often associated with the distance between adjacent peptide chains in β-sheets and π-π stacking of aromatic rings, respectively. researchgate.net

In Silico Approaches , such as molecular dynamics (MD) simulations, complement experimental data by providing a dynamic, high-resolution model of the self-assembly process and the final supramolecular structure. nih.gov These computational studies can reveal the key non-covalent interactions—such as hydrogen bonding, electrostatic forces, and π-π stacking—that stabilize the assembly. acs.org For example, simulations of Fmoc-dipeptides have shown that molecules assemble into well-defined fibril structures where the Fmoc groups stack primarily in the core of the fibril. nih.gov Computational analyses of Fmoc-Lys(Fmoc)-Asp hydrogels have been used to create free energy landscapes of the intermolecular Fmoc stacking as a function of distance and angle between the aromatic rings, providing deep insight into the assembly pathway. researchgate.net These models help to interpret experimental data from XRD and other techniques and to build a comprehensive picture of the supramolecular architecture. nih.gov

Table 4: Common Structural Features of Fmoc-Assemblies from XRD and In Silico Studies

Technique Finding Typical Value/Observation
X-Ray Diffraction d-spacing for π-π stacking ~3.4 - 4.0 Å
X-Ray Diffraction d-spacing for β-sheet structures ~4.8 Å
Molecular Dynamics Key stabilizing interaction Stacking of Fmoc groups in a hydrophobic core

Future Research Directions and Challenges

Advancements in High-Throughput and Automated Synthesis of Complex D-Peptide Architectures

The synthesis of D-peptides, particularly those with complex architectures such as cyclic, branched, or those incorporating unnatural amino acids, presents synthetic challenges. researchgate.netamidetech.com Fmoc-D-Orn(Fmoc)-OH is a key building block in such syntheses. Advancements in high-throughput and automated synthesis are crucial for accelerating the discovery and development of D-peptide-based molecules. americanpeptidesociety.orgformulationbio.com

Future research in this area focuses on optimizing automated solid-phase peptide synthesis (SPPS) protocols for D-amino acids, including protected D-ornithine derivatives. americanpeptidesociety.orgformulationbio.com This involves developing efficient coupling strategies, minimizing epimerization of chiral centers during synthesis, and improving cleavage and deprotection procedures to obtain high-purity products. nih.gov The goal is to enable the rapid and parallel synthesis of large libraries of complex D-peptides for screening in various applications. formulationbio.comnih.gov Technologies like automated fast-flow peptide synthesis (AFPS) are being explored to improve efficiency, purity, and access to challenging peptide sequences, including those containing D-amino acids. researchgate.netamidetech.com High-throughput methods, such as SPOT synthesis and peptide array synthesis on pins, are also being refined for the rapid generation of peptide libraries. nih.gov

Exploration of Emerging Biomedical and Material Science Applications for this compound Derived Structures

D-peptides and their derivatives, including those incorporating D-ornithine, offer advantages over their L-peptide counterparts, such as increased resistance to enzymatic degradation and potentially altered biological activities. nih.govnih.govrsc.org this compound serves as a versatile building block for creating such structures.

Future research is actively exploring the use of this compound derived peptides and peptidomimetics in a wide range of biomedical and material science applications. In biomedicine, this includes the development of protease-resistant therapeutics, novel antimicrobial agents, cell-penetrating peptides, and components for drug delivery systems. nih.govnih.govnih.gov Ornithine-containing cationic peptides, for instance, have shown promise as transduction peptides for intracellular delivery. nih.gov In material science, D-peptide derivatives are being investigated for the creation of self-assembling hydrogels, biomimetic scaffolds for tissue engineering, and functional nanomaterials. nih.govrsc.orgrsc.orgrsc.org The unique self-assembly properties of protected peptides, such as Fmoc-diphenylalanine, highlight the potential for this compound to contribute to the design of novel supramolecular materials. acs.orgnih.gov Research also includes the functionalization of these materials with bioactive molecules to enhance their performance. rsc.org

Computational Design and Predictive Modeling of D-Peptide Conformations and Self-Assembly

Predicting the three-dimensional structure and self-assembly behavior of peptides, especially those containing D-amino acids and protecting groups like Fmoc, is complex. Computational design and predictive modeling are becoming increasingly important tools to guide the synthesis and application of this compound derived structures. acs.orgnih.govresearchgate.net

Future research focuses on developing and refining computational methods to accurately predict D-peptide conformations, interactions, and self-assembly properties. acs.orgnih.govresearchgate.netgithub.com This involves molecular dynamics simulations, machine learning algorithms, and quantitative structure-property relationship (QSPR) models. acs.orgnih.govresearchgate.netgithub.compnas.org The aim is to establish a clearer link between the primary sequence and chemical features of D-peptides (including the influence of protecting groups like Fmoc on D-ornithine) and their resulting macroscopic properties and biological activities. pnas.org Such models can help in the rational design of D-peptide sequences with desired self-assembly characteristics or target binding affinities, reducing the need for extensive experimental screening. nih.govbiorxiv.orgunits.itarxiv.org Challenges include accurately modeling the influence of protecting groups and non-canonical amino acids on peptide behavior and developing models that can predict complex hierarchical self-assembly processes. researchgate.netthno.org

Understanding and Controlling Supramolecular Self-Assembly for Next-Generation Biomaterials

The ability of peptides to self-assemble into ordered supramolecular structures is a cornerstone for developing advanced biomaterials. nih.govrsc.orgfrontiersin.orgmdpi.com The incorporation of protected D-amino acids like this compound can influence the self-assembly pathways and the resulting material properties.

Q & A

Q. How is Fmoc-D-Orn(Fmoc)-OH utilized in solid-phase peptide synthesis (SPPS)?

this compound is a dual-Fmoc-protected derivative of D-ornithine, critical for introducing ornithine residues with orthogonal side-chain protection in SPPS. Key steps include:

  • Coupling : Use coupling agents like HATU in NMP-DIPEA to attach the amino acid to the resin-bound peptide chain.
  • Deprotection : Remove the α-Fmoc group with 20% piperidine in DMF, retaining the side-chain Fmoc for later deprotection.
  • Side-chain modification : The retained Fmoc group allows selective functionalization (e.g., conjugation with fluorescent tags or other moieties) post-cleavage .

Q. What purification methods are recommended for this compound post-synthesis?

Purification typically involves:

  • Reverse-phase HPLC : Optimize gradients using acetonitrile/water with 0.1% TFA to resolve impurities.
  • Recrystallization : Utilize solvent systems like DCM/hexane for high-purity crystalline yields.
  • Solubility optimization : Warm samples to 37°C in DMSO or DMF to improve dissolution before purification .

Q. How does the dual Fmoc protection influence the stability of this compound in acidic/basic conditions?

  • Acidic stability : The Fmoc group is labile under basic conditions (e.g., piperidine) but stable in mild acidic environments (e.g., TFA cleavage).
  • Orthogonality : The side-chain Fmoc remains intact during α-Fmoc deprotection, enabling sequential side-chain modifications.
  • Experimental validation : Monitor stability via HPLC-MS after exposure to varying pH (1–12) to confirm retention of protective groups .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for this compound under varying solvent systems?

  • Empirical testing : Systematically evaluate solubility in polar aprotic solvents (DMF, NMP), ethers (THF), and alcohols.
  • Hydrophobicity analysis : Calculate logP values (e.g., using ChemDraw) to predict solubility trends. For example, Fmoc-dipeptides with logP < 2.8 show higher aqueous solubility but may form gels under acidic conditions .
  • Additive screening : Use chaotropic agents (urea) or surfactants to enhance solubility in problematic solvents .

Q. What strategies mitigate racemization when incorporating this compound into peptide chains?

  • Low-temperature coupling : Perform reactions at 4°C to minimize racemization during activation.
  • Coupling agents : Prefer HATU over carbodiimides (e.g., DIC) for faster coupling and reduced side reactions.
  • Racemization assays : Monitor via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .

Q. How does the stereochemistry of this compound influence its interaction with protease enzymes (e.g., NS2B-NS3)?

  • Enantiomer specificity : D-amino acids like D-ornithine often resist enzymatic degradation, enhancing peptide stability.
  • Experimental design : Compare protease cleavage rates between L- and D-ornithine-containing peptides using fluorescence assays or MALDI-TOF.
  • Structural modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities based on chirality .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and purity (e.g., absence of residual piperidine).
  • HPLC-MS : Quantifies purity and detects side products (e.g., truncated peptides or racemized forms).
  • Elemental analysis : Validates molecular formula consistency, especially for novel derivatives .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in gelation behavior reported for Fmoc-protected ornithine derivatives?

  • Contextual variables : Gelation depends on concentration (e.g., 14.62 mM threshold for syneresis), pH (triggered by glucono-δ-lactone), and solvent polarity.
  • Rheological validation : Perform time-resolved oscillatory rheology to track gel modulus (G') development.
  • Comparative studies : Benchmark against Fmoc-dipeptides with known logP values (e.g., Fmoc-LG vs. Fmoc-FG) to isolate hydrophobicity effects .

Q. What protocols ensure reproducibility in synthesizing this compound-containing peptidomimetics?

  • Standardized SPPS protocols : Document resin swelling times, coupling durations, and deprotection cycles.
  • Batch-to-batch QC : Use COA (Certificate of Analysis) data to verify purity (>98%) and identity (via FTIR or LC-MS).
  • Waste management : Adhere to safety guidelines for storing Fmoc-containing waste and neutralizing residual piperidine .

Methodological Best Practices

  • Safety protocols : Wear PPE (gloves, goggles) and handle waste via certified biohazard disposal services .
  • Data documentation : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis steps and characterization data in Supporting Information .
  • Peer validation : Cross-check novel findings against literature on analogous Fmoc-amino acids (e.g., Fmoc-Lys(Boc)-OH) to identify systemic trends .

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